molecular formula C19H14N2O3 B12929117 3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-55-9

3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12929117
CAS No.: 924634-55-9
M. Wt: 318.3 g/mol
InChI Key: BNGDNHIPJOPOQS-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, followed by its attachment to the quinoline structure. Key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The indole and quinoline moieties are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Quinoline-4-carboxylic acid: Lacks the indole moiety but shares the quinoline structure.

    Tryptophan: An amino acid with an indole ring.

Uniqueness

2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to its combined indole and quinoline structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

CAS No.

924634-55-9

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14N2O3/c22-18-16(9-11-10-20-14-7-3-1-5-12(11)14)21-15-8-4-2-6-13(15)17(18)19(23)24/h1-8,10,20,22H,9H2,(H,23,24)

InChI Key

BNGDNHIPJOPOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC4=CC=CC=C4C(=C3O)C(=O)O

Origin of Product

United States

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